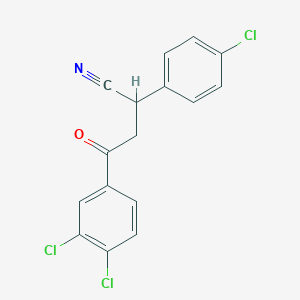
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile (2-CPD) is a nitrile compound that has been studied extensively for its potential applications in various scientific fields. It is a colorless solid compound with a molecular weight of 302.97 g/mol. 2-CPD is a synthetic compound that is composed of four different molecules: two chlorine atoms, one phenyl group, and one oxobutane group. 2-CPD has been used in research for its potential applications in drug design, medicinal chemistry, and biochemistry.
科学的研究の応用
Spectroscopic and Structural Characterization
Research on compounds closely related to 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile, such as 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, has involved detailed DFT and TD-DFT/PCM calculations. These studies have been aimed at determining molecular structure, spectroscopic characterization, and investigating NLO (Nonlinear Optical) and NBO (Natural Bond Orbital) analyses. The findings suggest potential applications in the fields of biological potentials and corrosion inhibition, highlighting the compound's versatility beyond its basic chemical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photocatalytic and Photoelectrochemical Applications
Research on 4-chlorophenol, a structurally similar compound, has led to the development of sensitive photoelectrochemical sensors for detecting toxic chlorinated organic pollutants. The study designed a sensor based on the heterojunction between BiPO4 nanocrystal and BiOCl nanosheet, demonstrating enhanced photoelectrochemical performance due to effective separation of photoinduced electron-hole pairs. This work signifies the potential for developing effective analytical methods for monitoring chlorophenolic compounds in water, showcasing the environmental applications of related chemical research (Yan et al., 2019).
Environmental Degradation and Removal
The removal and degradation of chlorophenolic compounds from the environment have been a significant focus of scientific research, given their toxicity and persistence. Advanced oxidation processes based on redox cycles, such as the Cr(III)/Cr(VI) system, have been explored for the oxidative degradation of 4-chlorophenol, a related compound. These studies highlight the potential for applying similar chemical principles in developing advanced oxidation technologies for the removal of toxic pollutants from water, thereby contributing to environmental protection and sustainability (Bokare & Choi, 2011).
Molecular Docking and Biological Activity
Further investigations into structurally related compounds have explored their biological activities through molecular docking studies. Research on derivatives like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid has provided insights into their potential inhibitory effects on biological targets such as the Placenta growth factor (PIGF-1). Such studies offer a foundation for the development of novel pharmaceuticals and therapeutic agents, demonstrating the broader implications of research on chlorophenyl compounds in the medical and pharmaceutical fields (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
特性
IUPAC Name |
2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-13-4-1-10(2-5-13)12(9-20)8-16(21)11-3-6-14(18)15(19)7-11/h1-7,12H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUMTAITXAMYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)

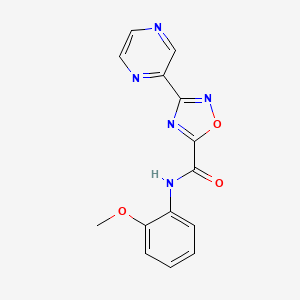
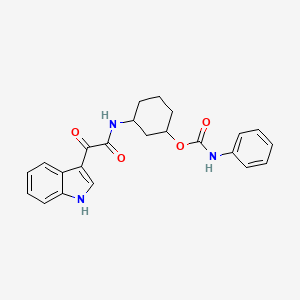

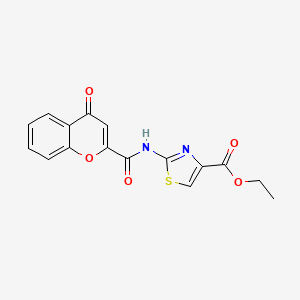


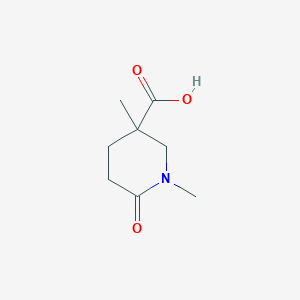
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2658514.png)
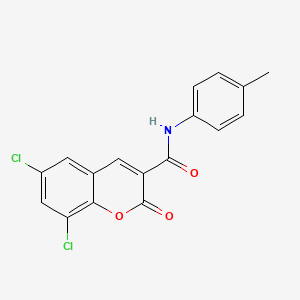
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)
![2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2658518.png)